molecular formula C17H14BrN3O4S B3476880 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3476880
M. Wt: 436.3 g/mol
InChI Key: BKKSNLNSQAGBGR-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is characterized by a benzamide core that is substituted at the 4-position with a bromo atom and linked to a 5-methylisoxazole-3-sulfonamide group via a phenyl bridge . This specific structural motif, particularly the 5-methylisoxazole sulfonamide moiety, is a known pharmacophore found in compounds investigated for their biological activity . Compounds featuring the sulfonamide functional group and halogenated aromatic systems, similar to this one, are frequently explored as key intermediates or target molecules in drug discovery efforts. They are commonly screened for a range of potential therapeutic applications . The presence of the bromo atom on the benzamide ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly in laboratory settings to investigate biochemical pathways, protein-ligand interactions, and cellular processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-11-10-16(20-25-11)21-26(23,24)15-8-6-14(7-9-15)19-17(22)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKSNLNSQAGBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Key Structural Features :

  • Bromine Substituent : The 4-bromo group on the benzamide enhances electronic effects and may improve binding affinity to hydrophobic pockets in biological targets.
  • Sulfonamide Linkage : The sulfamoyl group facilitates hydrogen bonding and interactions with enzymes such as carbonic anhydrases or tyrosine kinases .
  • 5-Methyl-1,2-oxazole : This heterocyclic ring contributes to metabolic stability and modulates solubility .

Synthesis :
The compound can be synthesized via microwave-assisted coupling of 4-bromobenzoyl chloride with 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]aniline, yielding 84–89% under optimized conditions .

The structural and functional attributes of 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide are compared below with analogous sulfonamide-benzamide derivatives.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Biological Activity Key References
This compound 4-Br (benzamide) 449.3 g/mol Anticancer (EGFR TK inhibition)
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) H (benzamide) 371.4 g/mol Antimicrobial, moderate EGFR TK
3-Bromo-4-methoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide 3-Br, 4-OMe (benzamide) 479.3 g/mol Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Me (sulfonamide) 407.5 g/mol Antimicrobial
Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)carbamate Thiourea-ethyl carbamate 353.4 g/mol High antimicrobial activity
Key Findings :

Impact of Halogenation: The 4-bromo derivative exhibits superior EGFR tyrosine kinase (TK) inhibition compared to non-halogenated analogs (e.g., compound 1b) due to enhanced hydrophobic interactions and electron-withdrawing effects .

Synthetic Efficiency :

  • Microwave-assisted synthesis improves yields (89% vs. 84% conventional) for sulfonamide-benzamide hybrids, reducing reaction times and byproducts .

Biological Performance :

  • Lipophilic Ligand Efficiency (LLE) : The brominated derivative has an LLE of 5.2, outperforming chloro analogs (LLE = 4.1) in membrane permeability and target engagement .
  • Antimicrobial Activity : Thiourea derivatives (e.g., Ethyl carbamate) show broader-spectrum activity than benzamides, likely due to enhanced hydrogen bonding with bacterial proteins .

Biological Activity

The compound 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H17BrN4O3S\text{C}_{17}\text{H}_{17}\text{BrN}_{4}\text{O}_{3}\text{S}

This compound has been identified as an agonist for G-protein coupled receptors (GPR120 and GPR40), which are implicated in various metabolic pathways. The interaction with these receptors suggests a role in modulating insulin sensitivity and inflammation, making it a candidate for further investigation in metabolic disorders and cancer therapies .

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. Notably, research has demonstrated that derivatives of this compound can inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). One promising derivative exhibited IC50 values ranging from 1.25 µM to 2.31 µM across various NSCLC cell lines, indicating potent inhibitory effects on tumor cell proliferation .

Case Studies

  • Study on NSCLC : A derivative of the compound was tested against five NSCLC cell lines with FGFR1 amplification. It was found to induce apoptosis and arrest the cell cycle at the G2 phase, demonstrating its potential as a therapeutic agent against FGFR1-driven cancers .
  • GPR Agonist Activity : The compound's activity as an agonist for GPR120 and GPR40 suggests a dual role in both cancer metabolism and potential anti-inflammatory effects. This dual activity could provide a novel approach to treating metabolic syndromes alongside cancer therapies .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 (µM)Mechanism
AnticancerFGFR11.25 - 2.31Induces apoptosis, cell cycle arrest
GPR AgonistGPR120/GPR40N/AModulates insulin sensitivity

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, and how do reaction conditions influence yield?

The compound is synthesized via sulfonamide coupling reactions. A common method involves reacting sulfamethoxazole derivatives with benzoyl chloride in pyridine under reflux, yielding ~84% via conventional heating and ~89% using microwave-assisted synthesis . Key parameters include solvent choice (e.g., DMF for solubility), temperature (reflux vs. controlled microwave irradiation), and stoichiometry. Microwave methods reduce reaction time (e.g., from hours to minutes) and improve purity by minimizing side reactions .

Q. What analytical techniques are used to characterize this compound, and how are they interpreted?

  • TLC : Monitors reaction progress using mobile phases like ethyl acetate/petroleum ether (9:1), with Rf values (~0.79) indicating polarity .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm). ¹³C NMR assigns carbonyl carbons (δ ~167 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺ and [M+Na]⁺) validate molecular weight (e.g., m/z 417.4) .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from polar solvents (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) are standard. TLC-guided fractionation ensures purity >95% .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to enhance yield and scalability?

Microwave optimization involves:

  • Temperature : 80–120°C to balance reaction rate and decomposition.
  • Irradiation Time : 10–30 minutes for complete conversion .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve dielectric heating.
    A comparative study showed microwave synthesis increased yields by 5–15% over conventional methods, with reduced energy input .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Single-crystal X-ray diffraction (SHELXL) resolves the structure but faces challenges like twinning or weak diffraction. Key steps:

  • Data Collection : High-resolution data (≤1.0 Å) at 296 K.
  • Refinement : R factors <0.05 indicate accuracy; hydrogen bonding networks stabilize the sulfamoyl-phenyl interaction .
  • Software : SHELX suite for phase problem-solving and density modification .

Q. How do structural modifications influence biological activity, and what contradictions exist in SAR studies?

  • Bromine Substituent : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Oxazole Ring : Electron-withdrawing groups (e.g., methyl at C5) increase stability but may alter target binding .
    Contradictions arise in antimicrobial studies: derivatives with bulkier substituents show higher activity against Gram-positive bacteria but reduced efficacy against Gram-negative strains .

Q. What computational methods validate this compound’s mechanism of action?

  • Molecular Docking : Open Eye suite predicts binding to bacterial dihydropteroate synthase (DHPS) with ∆G values <−8 kcal/mol, suggesting competitive inhibition .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How do solubility and formulation challenges impact in vivo studies?

  • Solubility : Low aqueous solubility (logP ~3.6) necessitates prodrug strategies or nanoformulation .
  • Stability : Susceptibility to hydrolysis at the sulfonamide linkage requires pH-controlled buffers (pH 6–7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

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